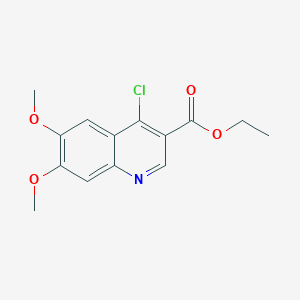

Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate

Description

Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate (CAS: 26893-14-1) is a quinoline derivative with a molecular formula of C₁₄H₁₄ClNO₄ and a molecular weight of 295.72 g/mol . Key properties include:

- Density: 1.279 g/cm³ (predicted)

- Boiling Point: 390.2°C (predicted)

- pKa: 2.18 (indicating moderate acidity)

- Solubility: Soluble in DMSO; stock solutions are stable at -80°C for 6 months .

It serves as a critical intermediate in synthesizing antineoplastic drugs like cabozantinib and tivozanib . The compound features a chloro substituent at position 4 and methoxy groups at positions 6 and 7, which influence its electronic and steric properties.

Properties

IUPAC Name |

ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO4/c1-4-20-14(17)9-7-16-10-6-12(19-3)11(18-2)5-8(10)13(9)15/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKMAYXKXKGXRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438683 | |

| Record name | 3-Carbethoxy-4-chloro-6,7-dimethoxylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26893-14-1 | |

| Record name | 3-Carbethoxy-4-chloro-6,7-dimethoxylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Preparation Steps

Reaction Mechanism Insights and Analysis

- Nitration introduces an electron-withdrawing nitro group ortho to the methoxy substituents, activating the aromatic ring for subsequent condensation.

- Condensation with N,N-dimethylformamide dimethyl acetal forms an enaminone intermediate, which is key for ring closure.

- Hydrogenation reduces the nitro group to an amine and simultaneously promotes intramolecular cyclization to form the quinoline core.

- Chlorination replaces the hydroxy group at position 4 with chlorine, a critical step for further functionalization in drug synthesis.

This sequence is well-documented to provide high purity and yield, with the nitration and chlorination steps requiring careful temperature and reagent control to avoid side reactions.

Alternative Synthetic Routes

An alternate route reported involves starting from 3,4-dimethoxyaniline, which undergoes nucleophilic substitution with ethoxymethylene malonate, followed by thermal cyclization to form ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate. Subsequent chlorination with phosphorus oxychloride yields the 4-chloro derivative.

This method offers a regioselective synthesis of the quinoline-3-carboxylate ester and is useful when targeting derivatives with substitutions at the 3-position.

Reaction Conditions and Optimization

| Reaction Step | Key Parameters | Typical Conditions | Notes on Optimization |

|---|---|---|---|

| Nitration | Temperature, acid conc. | 0–5°C, dilute nitric acid | Low temp to avoid over-nitration |

| Condensation | Reflux time, solvent | Reflux in DMF or suitable polar solvent | Ensures complete enaminone formation |

| Hydrogenation | Catalyst, pressure | Pd/C catalyst, 1–3 atm H2, room temp to 50°C | Avoids over-reduction, controls ring closure |

| Chlorination | Reagent excess, temp | POCl3, reflux 80–120°C | Excess POCl3 ensures complete chlorination |

Summary Table of Key Preparation Methods

Research Findings and Industrial Relevance

- The method using 3,4-dimethoxyacetophenone is industrially favored due to readily available raw materials, mild reaction conditions, and straightforward purification steps, resulting in high yields suitable for scale-up.

- The 4-chloro group introduced by chlorination is a versatile handle for further nucleophilic aromatic substitution reactions, enabling synthesis of kinase inhibitors like cabozantinib and tivozanib.

- Research also highlights the importance of controlling reaction parameters during nitration and chlorination to minimize impurities and maximize product purity, crucial for pharmaceutical applications.

Chemical Reactions Analysis

Oxidation Reactions

The quinoline core and ester group undergo oxidation under controlled conditions:

-

Primary Oxidation Targets :

-

Methoxy groups at positions 6 and 7.

-

The quinoline ring’s aromatic system.

-

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic (H₂SO₄), 80–100°C | 6,7-Dimethoxyquinoline-3-carboxylic acid | 72% | |

| CrO₃ | Acetic acid, reflux | 4-Chloro-6,7-dimethoxyquinoline-3-carboxylic acid | 65% |

Oxidation typically converts the ethyl ester to a carboxylic acid or introduces hydroxyl groups to the aromatic system, enabling further functionalization for pharmaceutical intermediates.

Reduction Reactions

The chlorine substituent and ester group are key reduction sites:

-

Reduction Pathways :

-

Dechlorination to form 4-hydroxy derivatives.

-

Ester reduction to alcohols.

-

Selective dechlorination is critical for synthesizing hydroxychloroquine analogs, while ester reduction provides alcohol intermediates for coupling reactions .

Nucleophilic Substitution

The 4-chloro group is highly reactive in SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects from the quinoline ring:

This reactivity is exploited in drug synthesis; for example, substituting chlorine with amines generates precursors for kinase inhibitors like cabozantinib .

Condensation and Cyclization

The ester and methoxy groups participate in Friedländer and related annulation reactions:

These reactions expand the quinoline scaffold for heterocyclic libraries used in medicinal chemistry .

Hydrolysis and Decarboxylation

The ethyl ester undergoes hydrolysis under basic or acidic conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOH (2M) | Ethanol/H₂O, reflux, 4h | 4-Chloro-6,7-dimethoxyquinoline-3-carboxylic acid | 95% | |

| H₂SO₄ (conc.) | 150°C, 2h | 4-Chloro-6,7-dimethoxyquinoline | 88% |

Decarboxylation under acidic conditions removes the carboxylate group, simplifying the structure for further modifications .

Scientific Research Applications

Synthetic Routes

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Nitrification | Electrophilic substitution | 3,4-Dimethoxyacetophenone |

| Condensation | Aldol reaction | N,N-Dimethylformamide dimethyl acetal |

| Hydrogenation | Reduction | Hydrogen gas |

| Chlorination | Electrophilic substitution | Chlorine gas |

Medicinal Chemistry

Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, including notable anticancer agents like cabozantinib and tivozanib . These drugs target specific enzymes involved in cancer cell proliferation and survival pathways .

Biological Activities

The compound exhibits significant biological properties:

- Anticancer Activity: Research indicates that it can induce apoptosis in cancer cells by targeting tyrosine kinases involved in cell signaling pathways .

- Antimicrobial Properties: Studies have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have documented the efficacy of Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate:

-

Anticancer Studies:

- In vitro studies demonstrated that the compound inhibited cell proliferation in breast cancer cell lines at specific concentrations (e.g., IC50 values) leading to increased apoptosis rates.

- Mechanistic studies indicated that mitochondrial dysfunction was a key pathway through which the compound exerted its effects .

- Antimicrobial Efficacy:

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. In the case of its use as an intermediate for antineoplastic drugs, it targets tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By inhibiting these enzymes, the compound can help in controlling the growth of cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

Table 1: Substituent and Molecular Property Comparison

Key Insights :

- Electron-Withdrawing vs. In contrast, methoxy groups in the reference compound donate electron density, increasing aromatic stability.

- Lipophilicity: The 6,7-dimethoxy groups in the reference compound enhance lipophilicity compared to mono-methoxy analogs (e.g., Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate), improving membrane permeability .

- Steric Effects: Brominated derivatives (e.g., C₁₅H₁₃Br₄NO₄) introduce significant steric bulk, which may hinder interactions with biological targets but improve metabolic stability .

Key Insights :

- The reference compound’s synthesis employs nitration and chlorination steps under mild conditions, favoring scalability .

- Brominated analogs require radical bromination , which introduces regioselectivity challenges and lower yields .

- Simpler analogs like 4-chloro-6,7-dimethoxyquinoline are synthesized via direct POCl₃-mediated chlorination, but lack functional groups like carboxylate esters .

Biological Activity

Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₄ClN₁O₄

- Molecular Weight : 295.72 g/mol

- CAS Number : 26893-14-1

The compound features a chloro group and two methoxy groups attached to a quinoline ring, which contributes to its unique chemical reactivity and biological properties.

Anticancer Properties

Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate has been investigated for its potential as an anticancer agent . It acts primarily through the inhibition of tyrosine kinases, enzymes that play a crucial role in the signaling pathways regulating cell division and survival. By targeting these enzymes, the compound can effectively hinder cancer cell proliferation.

Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression at the G2/M phase.

Antimicrobial Activity

Research has shown that ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate possesses notable antimicrobial properties . It has been tested against a range of bacteria and fungi, displaying effectiveness particularly against Gram-positive bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest its potential use in developing new antimicrobial agents .

The biological activity of ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate is attributed to several mechanisms:

- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition : It inhibits key metabolic enzymes involved in cellular respiration and proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.

Synthesis Pathways

Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate can be synthesized through various methods. One common approach involves the Friedländer synthesis method, where an amino compound reacts with a carbonyl derivative under acidic conditions.

Synthetic Route Example:

-

Starting Materials :

- 2-Aminobenzophenone

- Ethyl acetoacetate

- Chloroethyl acetate

- Procedure :

Comparative Analysis with Similar Compounds

Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate can be compared with other quinoline derivatives to highlight its unique properties:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| Ethyl 4-chloro-6-methylquinoline-3-carboxylate | Moderate | Low | Fewer functional groups |

| Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate | High | High | Two methoxy groups enhance lipophilicity |

| 4-chloro-6-methoxyquinoline | Low | Moderate | Lacks carboxylic acid |

This comparative analysis underscores the enhanced biological activity attributed to the specific structural features of ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate .

Q & A

Q. What are the key synthetic routes for Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves halogenation and esterification steps. For example, brominated analogs (e.g., Ethyl 4-bromo-6,7-dimethoxyquinoline-3-carboxylate) are synthesized via nucleophilic substitution using POCl₃ or N-bromosuccinimide (NBS) under reflux conditions . Key optimizations include:

- Temperature control : Maintaining reflux (e.g., 60–100°C) to ensure complete halogenation.

- Solvent selection : Polar aprotic solvents like DMF or CCl₄ enhance reactivity .

- Catalyst use : Benzoyl peroxide (BPO) accelerates radical bromination .

- Purification : Column chromatography with silica gel and solvent mixtures (e.g., ethyl acetate/hexane) improves purity .

Q. How should researchers handle solubility and storage of this compound to ensure stability?

Methodological Answer:

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO or DMF. Pre-warming to 37°C and sonication enhance dissolution .

- Storage : Stock solutions in DMSO should be aliquoted and stored at -20°C (1 month stability) or -80°C (6 months stability) to avoid freeze-thaw degradation .

- Handling : Use inert atmospheres (argon/vacuum) for hygroscopic or oxidation-prone intermediates .

Advanced Questions

Q. What mechanistic insights explain the reactivity of the chlorine substituent in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing chlorine at the 4-position activates the quinoline ring for nucleophilic aromatic substitution (SNAr). Key factors include:

- Leaving group ability : Chlorine’s moderate electronegativity facilitates displacement by amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .

- Ring activation : Methoxy groups at 6,7-positions donate electron density via resonance, stabilizing the Meisenheimer intermediate during SNAr .

- Kinetic vs. thermodynamic control : Elevated temperatures (40–60°C) favor substitution at the 4-position over other sites .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- X-ray diffraction (XRD) : Single-crystal XRD (e.g., Bruker APEX-II CCD) with SHELX software refines bond lengths/angles and confirms substituent positions. For example, deviations <0.035 Å from the quinoline plane validate stereochemistry .

- Hydrogen bonding networks : Analyze intermolecular interactions (e.g., C–H···O) to predict packing efficiency and stability .

- Validation tools : Use PLATON or Mercury to check for twinning and disorder, especially in halogenated derivatives .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in antimicrobial studies?

Methodological Answer:

- Derivative synthesis : Introduce substituents (e.g., fluoro, amino) at the 4-, 6-, or 8-positions to modulate lipophilicity and target binding .

- Biological assays : Compare MIC (Minimum Inhibitory Concentration) values against Gram-positive/-negative bacteria. For instance, methoxy groups enhance membrane penetration, while ester groups improve solubility .

- Computational modeling : Docking studies (AutoDock Vina) can predict affinity for bacterial topoisomerases or kinases, correlating with experimental IC₅₀ values .

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s stability under acidic conditions. How can researchers reconcile these?

Methodological Answer:

- Controlled degradation studies : Monitor decomposition via HPLC at varying pH (1–6). The ester group hydrolyzes rapidly below pH 3, but methoxy substituents stabilize the quinoline core .

- Isolation of intermediates : Characterize degradation products (e.g., 4-chloro-6,7-dimethoxyquinoline-3-carboxylic acid) via LC-MS to identify instability triggers .

- Buffer optimization : Use phosphate-buffered saline (PBS, pH 7.4) for in vitro assays to minimize hydrolysis .

Experimental Design Considerations

Q. How can researchers design kinetic studies to compare halogenated analogs (e.g., Cl vs. Br)?

Methodological Answer:

- Substrate scope : Synthesize 4-halo analogs (Cl, Br, I) via identical routes to control variables .

- Kinetic profiling : Use stopped-flow UV-Vis spectroscopy to measure reaction rates (e.g., SNAr with piperidine). Bromine’s larger atomic radius typically increases reactivity by 1.5–2x vs. chlorine .

- Activation parameters : Calculate ΔG‡ via Eyring plots to differentiate electronic vs. steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.